Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFKJNBEJFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves:
- Construction or availability of the tetrahydronaphthalene scaffold.
- Selective bromination at the 5-position of the tetrahydronaphthalene ring.
- Introduction of the ethyl acetate substituent at the 1-position via an appropriate side-chain functionalization.
This approach ensures regioselective substitution and functional group compatibility.
Preparation of the Tetrahydronaphthalene Core
The tetrahydronaphthalene ring system can be prepared via hydrogenation of naphthalene derivatives or through cyclization reactions of suitable precursors. Although specific details for this exact compound are limited, analogous tetrahydronaphthalene derivatives have been synthesized using catalytic hydrogenation or intramolecular Friedel-Crafts alkylation methods.
Bromination at the 5-Position
Selective bromination at the 5-position of the tetrahydronaphthalene ring is a critical step. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.
Introduction of the Ethyl Acetate Side Chain
The ethyl acetate moiety at the 1-position is commonly introduced via alkylation or esterification reactions:
- One approach involves the reaction of the 1-position of the tetrahydronaphthalene ring with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the corresponding ethyl ester side chain.
- Alternatively, the use of ethyl 2-bromoacetate as an alkylating agent with the tetrahydronaphthalene anion or organometallic intermediate can provide the desired substitution.
Representative Reaction Conditions and Workup
A typical synthetic procedure (adapted from related fluorinated and brominated tetrahydronaphthalene derivatives) involves:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | NBS, THF or DCM, 0°C to room temperature | Controlled addition to avoid polybromination |
| Alkylation | Ethyl bromoacetate, base (e.g., NaH, K2CO3) | Inert atmosphere (N2), dry solvents |
| Workup | Extraction with ethyl acetate and water, drying over anhydrous Na2SO4, filtration | Purification by silica gel chromatography |
After reaction completion, the mixture is typically extracted multiple times with ethyl acetate and water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
Detailed Research Findings and Optimization
- Yield and Purity: Yields for such brominated and esterified tetrahydronaphthalene derivatives vary but generally range from moderate to good (50-85%) depending on the reaction scale and conditions.
- Regioselectivity: The use of NBS under controlled conditions ensures bromination predominantly at the 5-position due to electronic and steric factors.
- Reaction Time: Bromination and alkylation steps typically require several hours to overnight stirring to reach completion.
- Photochemical Methods: Some related syntheses employ blue LED irradiation to promote radical reactions, although this is more common in fluorinated analogs.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Tetrahydronaphthalene formation | Hydrogenation or cyclization methods | Formation of tetrahydronaphthalene core |
| 2 | Bromination | NBS, THF/DCM, 0°C to RT | Selective 5-bromo substitution |
| 3 | Alkylation/Esterification | Ethyl bromoacetate, base (NaH, K2CO3), inert atmosphere | Introduction of ethyl acetate side chain |
| 4 | Workup and purification | Extraction, drying, filtration, chromatography | Isolation of pure this compound |
Patent Literature Insights
Patent US7662821B2 discusses tetrahydronaphthalene derivatives and their production processes, which include functionalization steps similar to those required for this compound. Although the patent focuses on anti-inflammatory agents, the synthetic strategies for introducing halogen substituents and ester groups on tetrahydronaphthalene rings are relevant and provide a framework for the preparation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydronaphthalene derivative.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the tetrahydronaphthalene ring.
Major Products Formed
Substitution: Ethyl 2-(5-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Reduction: Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Oxidation: Various oxidized derivatives of the tetrahydronaphthalene ring.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification with ethyl acetate. The process typically involves:
- Bromination : Using bromine in the presence of a catalyst to introduce the bromine atom into the tetrahydronaphthalene ring.
- Esterification : Reacting the resulting bromo-tetrahydronaphthalene with ethyl acetate under acidic conditions.
The presence of the bromine atom enhances the compound's reactivity, making it valuable for various chemical reactions including substitution and reduction reactions.
Scientific Research Applications
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several important applications in scientific research:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that are crucial in developing new compounds for pharmaceuticals and agrochemicals.
Biological Studies
The compound can be utilized in studies involving the modification of biological molecules. Its reactivity allows it to interact with specific enzymes or receptors, which can lead to insights into biochemical pathways and mechanisms.
Material Science
In the production of specialty chemicals and materials, this compound can be used to create new polymers or coatings with enhanced properties.
Case Study 1: Synthesis of Novel Anticancer Agents
A study demonstrated that derivatives of this compound could be synthesized to explore their potential as anticancer agents. The bromine atom was crucial for enhancing biological activity against cancer cell lines.
Case Study 2: Biochemical Interaction Studies
Research involving this compound has shown its ability to modify enzyme activity in vitro. The brominated structure allows for selective binding to active sites on enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on positional isomers and functionalized analogs.
Structural Isomerism: 5-Bromo vs. 7-Bromo Derivatives
The positional isomer ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate shares the same molecular formula (C₁₄H₁₇BrO₂ ) and weight (297.20 g/mol ) but differs in the bromine substituent’s location (7-position vs. 5-position) . Key distinctions include:
- Synthetic Reactivity : The 5-bromo isomer may exhibit distinct electronic and steric effects in substitution reactions due to the bromine’s proximity to the methylene bridge.
- Crystallographic Properties: Minor differences in crystal packing or intermolecular interactions could arise, though experimental data are unavailable in the evidence.
Functionalized Derivatives
The hydrochloride salt (R)-ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride (CAS: 1427514-91-7) introduces additional functional groups:
- An amino group at the 1-position.
- Difluoro substitution on the acetate chain.
- Hydrochloride salt formation , enhancing solubility in polar solvents for pharmaceutical applications .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | 2110993-41-2 [4] | C₁₄H₁₇BrO₂ | 297.20 | 5-Bromo, ethyl ester |
| Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | 87779-60-0 [4] | C₁₄H₁₇BrO₂ | 297.20 | 7-Bromo, ethyl ester |
| (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride | 1427514-91-7 [6] | C₁₅H₁₈BrClF₂N₂O₂ | 423.67 | 7-Bromo, amino, difluoro, hydrochloride salt |
Key Implications of Structural Differences
Biological Activity
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters and has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Synthesis
This compound features a bromine atom attached to a tetrahydronaphthalene ring connected to an ethyl acetate group. The synthesis typically involves:
- Bromination of 1,2,3,4-tetrahydronaphthalene : This is commonly achieved using bromine in the presence of a catalyst.
- Esterification : The resulting bromo-tetrahydronaphthalene is reacted with ethyl acetate under acidic conditions to form the desired ester.
The biological activity of this compound can be attributed to its structural features. The bromine atom enhances its reactivity in biochemical processes. It may interact with specific enzymes or receptors in biological systems, leading to various effects such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Research has indicated several potential applications for this compound:
- Anticancer Activity : In studies involving VHL inhibitors, compounds similar in structure have demonstrated the ability to stabilize HIF-1α, a key regulator in cellular response to hypoxia. This suggests that this compound could have implications in cancer therapy by modulating hypoxic responses .
- Antimicrobial Properties : Preliminary studies suggest that brominated compounds often exhibit antimicrobial activity. This compound could potentially serve as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | Lacks bromine | Lower reactivity |
| Ethyl 2-(5-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | Chlorine instead of bromine | Different reactivity profile |
The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds lacking halogen substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
